N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

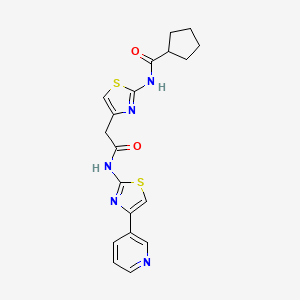

N-(4-(2-Oxo-2-((4-(Pyridin-3-yl)Thiazol-2-yl)Amino)Ethyl)Thiazol-2-yl)Cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentanecarboxamide core linked to a thiazol-thiazol-pyridinyl scaffold. This structure combines multiple pharmacophoric elements:

- Thiazol rings: Known for their role in kinase inhibition and antimicrobial activity.

- Cyclopentanecarboxamide: Introduces conformational rigidity and modulates lipophilicity.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S2/c25-16(23-19-22-15(11-28-19)13-6-3-7-20-9-13)8-14-10-27-18(21-14)24-17(26)12-4-1-2-5-12/h3,6-7,9-12H,1-2,4-5,8H2,(H,21,24,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTRPZWSMRLXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, they have been found to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis.

Biochemical Pathways

For example, they have been found to block the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments.

Biological Activity

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide, with the CAS number 1207025-36-2, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 413.51 g/mol. The structural complexity includes thiazole and pyridine moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₅O₂S₂ |

| Molecular Weight | 413.51 g/mol |

| CAS Number | 1207025-36-2 |

| IUPAC Name | N-[4-[2-oxo-2-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Anticancer Properties

Research indicates that compounds with thiazole and pyridine rings exhibit significant anticancer activity. For instance, derivatives similar to N-(4-(2-oxo...) have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on thiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that the compound may possess similar properties.

Mechanism of Action:

- Apoptosis Induction: The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest: It has been observed that related compounds can induce G1 phase arrest in cancer cell lines, thereby inhibiting proliferation.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that N-(4-(2-oxo...) exhibits activity against various bacterial strains, including resistant strains. This activity is likely attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Study:

In a recent study, a related thiazole derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low micromolar concentrations. This suggests potential for development as an antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(4-(2-oxo...). Current data suggest moderate absorption with potential blood-brain barrier penetration due to its lipophilic nature. However, further studies are needed to confirm these properties.

Toxicological Assessment:

Initial toxicity assays indicate a favorable safety profile in vitro; however, comprehensive in vivo studies are necessary to evaluate long-term effects and potential side effects.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.

- In Vivo Efficacy: Evaluation in animal models to assess therapeutic efficacy and safety.

- Structure–Activity Relationship (SAR): Optimization of chemical structure to enhance potency and reduce toxicity.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including compounds similar to N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide, exhibit promising anticancer properties. These compounds can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that thiazole derivatives can target multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Thiazole-containing compounds have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the pyridine ring enhances their interaction with bacterial enzymes, leading to effective inhibition of growth. Research has highlighted the efficacy of these compounds against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Thiazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX and LOX. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a thiazole derivative similar to N-(4-(2-oxo...) on human breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with enhanced apoptosis markers observed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In another study, a series of thiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics, showcasing its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure is compared to six analogs from the evidence, focusing on substituents, molecular weight, and functional groups:

Key Observations:

- Cyclopentanecarboxamide vs. Benzamide : The target compound’s cyclopentane group () likely increases rigidity and reduces polarity compared to benzamide derivatives (e.g., 4d, 4i) .

- Pyridin-3-yl Thiazol vs.

- Linker Variations: Ethyl oxo linkers (target compound, ) may enhance metabolic stability compared to triazole or morpholinomethyl groups () .

Physicochemical and Spectral Properties

Q & A

Basic: What are the standard synthetic routes for preparing thiazole-containing carboxamide derivatives like this compound?

Methodological Answer:

Synthesis typically involves cyclocondensation reactions to form the thiazole core. For example:

- Step 1 : React a carboxamide precursor (e.g., cyclopentanecarboxamide) with a thiazole-building reagent (e.g., 4-(pyridin-3-yl)thiazol-2-amine) in ethanol under reflux (20 hours) to form the thiazole-ethyl linkage .

- Step 2 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm regioselectivity using NMR to distinguish between possible isomers .

- Critical Parameters : Solvent polarity (ethanol vs. acetonitrile) and reaction time significantly impact yield. Ethanol promotes slower, more controlled condensation, reducing side-product formation .

Basic: Which spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

- and NMR : Identify proton environments (e.g., NH of carboxamide at δ 10–12 ppm, pyridinyl protons at δ 8–9 ppm) and carbon signals (C=O at ~170 ppm) .

- IR Spectroscopy : Confirm key functional groups (amide C=O stretch at ~1650 cm, thiazole C=N at ~1600 cm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., M or [M+H]) and fragmentation patterns to rule out impurities .

Advanced: How do electronic effects of substituents on the pyridine or thiazole rings influence synthetic outcomes?

Methodological Answer:

- Case Study : In , electron-withdrawing groups (e.g., sulfamoylphenyl) increased cyclization efficiency (91% yield for compound 8 ), while bulky substituents (e.g., 3-ethylphenyl) reduced yield to 68% due to steric hindrance .

- Strategy : Use Hammett plots to correlate substituent σ values with reaction rates. For example, para-substituted pyridinyl groups may alter nucleophilic attack efficiency during thiazole ring formation .

- Experimental Design : Synthesize analogs with varying substituents (e.g., -OCH, -Cl, -CF) and compare yields via HPLC quantification .

Advanced: How can conflicting biological activity data for structurally similar compounds be resolved?

Methodological Answer:

- Data Contradiction : reports 1,3,4-thiadiazoles with antimicrobial activity, while highlights antitumor activity in thioacetamide-quinazolinones.

- Resolution Strategies :

- Standardized Assays : Compare MIC (Minimum Inhibitory Concentration) and IC values under identical conditions (e.g., pH, cell lines).

- Structure-Activity Relationship (SAR) : Map bioactivity to specific structural motifs (e.g., pyridinyl-thiazole vs. benzothiazole cores) using molecular docking .

- Metabolic Stability Testing : Assess whether rapid degradation in certain assays leads to false negatives (e.g., via LC-MS/MS metabolite profiling) .

Advanced: What computational approaches predict reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon in the carboxamide group is highly electrophilic, making it prone to hydrolysis .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction trajectories. Polar aprotic solvents stabilize transition states in cyclization reactions .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for amide bond cleavage under acidic conditions) .

Advanced: How can regioselectivity challenges in thiazole ring formation be addressed?

Methodological Answer:

- Problem : Competing pathways may yield 2- or 4-substituted thiazoles.

- Solution :

- Use directing groups (e.g., carboxamide at position 2 in ) to steer cyclization .

- Optimize catalyst systems (e.g., iodine/triethylamine in ) to favor one regioisomer via transition-state stabilization .

- Analytical Confirmation : Employ NOESY NMR to distinguish between regioisomers based on spatial proximity of protons .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (4:1) for high-purity crystals (e.g., 76% yield for compound 7c in ) .

- Flash Chromatography : For polar byproducts, employ gradients of ethyl acetate/hexane (e.g., compound 4l in , % yield) .

- Troubleshooting : If solubility is low, switch to DMF/HO mixtures (e.g., compound 9a in ) .

Advanced: What are the mechanistic implications of sulfur elimination during cyclization?

Methodological Answer:

- Observation : reports sulfur (S) elimination during thiadiazole-to-thiazole cyclization.

- Mechanistic Insight : The reaction likely proceeds via a radical intermediate, with iodine acting as a catalyst for sulfur extrusion.

- Validation : Use EPR spectroscopy to detect radical species or isotope labeling (e.g., ) to track sulfur fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.